Epsilon-viniferin

Catalog No.
S545722
CAS No.
62218-08-0
M.F
C28H22O6
M. Wt
454.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epsilon-viniferin

CAS Number

62218-08-0

Product Name

Epsilon-viniferin

IUPAC Name

5-[6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol

Molecular Formula

C28H22O6

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1-

InChI Key

FQWLMRXWKZGLFI-YVYUXZJTSA-N

SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O

Solubility

Soluble in DMSO

Synonyms

(–)-ε-Viniferin, ε-Viniferin, trans-ε-Viniferin

Canonical SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C3[C@H]([C@@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O

Description

The exact mass of the compound Epsilon-viniferin is 454.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-inflammatory Properties

Studies suggest epsilon-viniferin might possess anti-inflammatory properties. Research published in "Bioscience, Biotechnology, and Biochemistry" found that epsilon-viniferin inhibited the production of inflammatory mediators in human macrophages [1]. This indicates its potential role in managing chronic inflammatory conditions.

Source

[1]

Neuroprotective Effects

Epsilon-viniferin's potential neuroprotective effects are also under investigation. Research in "Cell Death & Differentiation" suggests it might protect neurons from oxidative stress-induced damage [2]. This finding warrants further exploration of its potential role in neurodegenerative diseases like Alzheimer's and Parkinson's.

Source

[2]

Anti-Cancer Properties

Source

[3]

Epsilon-viniferin is a naturally occurring stilbenoid dimer primarily found in grapevines and other plants. It is structurally related to resveratrol, comprising two resveratrol units linked through a carbon-carbon bond. This compound has gained attention for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. Epsilon-viniferin exhibits a molecular formula of C28H22O6 and a molecular weight of 454.5 g/mol .

  • Oxidation: This compound can be oxidized to form quinones and other oxidative products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can yield dihydro derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl groups in epsilon-viniferin can engage in substitution reactions, leading to various derivatives through reagents such as acetic anhydride or benzoyl chloride .

Major Products Formed

  • Oxidation: Quinones and oxidative derivatives.
  • Reduction: Dihydro derivatives.
  • Substitution: Acetylated and benzoylated derivatives.

Epsilon-viniferin exhibits a range of biological activities:

  • Antioxidant Properties: It scavenges free radicals, thereby reducing oxidative stress and cellular damage.
  • Anti-inflammatory Effects: The compound inhibits pro-inflammatory enzymes and cytokines, contributing to reduced inflammation.
  • Anticancer Activity: Epsilon-viniferin has shown potential in inhibiting cancer cell growth and inducing apoptosis through the activation of caspases and other apoptotic pathways .

Studies have indicated that epsilon-viniferin can enhance wound healing in vascular endothelial cells by stimulating nitric oxide production and activating specific cellular pathways .

Epsilon-viniferin can be synthesized through various methods:

  • Oxidative Coupling of Resveratrol: This is the most common method, often utilizing laccase enzymes to catalyze the dimerization under mild conditions, typically in an aqueous medium at room temperature.
  • Chemical Synthesis: Various synthetic routes have been explored, including ruthenium chloride-induced oxidative cyclization of trans-resveratrol, which allows for the production of epsilon-viniferin with high efficiency .

Industrial Production

Biotechnological methods involving genetically engineered microorganisms expressing laccase enzymes are also employed for large-scale production, ensuring high purity and yield.

Epsilon-viniferin has numerous applications across different fields:

  • Pharmaceuticals: Investigated for its anticancer properties and potential therapeutic uses.
  • Food Industry: Used as a natural antioxidant and preservative in food products.
  • Cosmetics: Incorporated into cosmetic formulations for its antioxidant benefits .

Research has demonstrated that epsilon-viniferin interacts with various molecular targets, modulating pathways associated with oxidative stress and inflammation. Its ability to scavenge free radicals contributes to its protective effects against cellular damage. Additionally, studies have shown that epsilon-viniferin disrupts bacterial biofilms and enhances antibacterial activity against Gram-positive bacteria like Streptococcus pneumoniae .

Epsilon-viniferin is part of a broader class of stilbenoids, including other dimers like delta-viniferin and trans-viniferins. Here are some similar compounds:

CompoundStructure TypeKey Properties
Delta-viniferinStilbenoid dimerAntioxidant, anti-inflammatory
Trans-resveratrolMonomerAntioxidant, cardioprotective
Omega-viniferinStilbenoid dimerAntimicrobial properties

Uniqueness of Epsilon-Viniferin

Epsilon-viniferin is unique due to its specific structural configuration that enhances its biological activities compared to its analogs. Its dual resveratrol units contribute to more potent antioxidant effects and greater efficacy in wound healing compared to other stilbenoids like trans-resveratrol or delta-viniferin .

Epsilon-viniferin (C28H22O6, molecular weight: 454.47 g/mol) belongs to the stilbenoid class of phenolic compounds, characterized by a 1,2-diaryldihydrobenzofuran core. It is a dimer formed via oxidative coupling of two trans-resveratrol molecules, resulting in a stereochemically complex structure with two chiral centers (2R,3R configuration) and a trans-E double bond. The molecule features three aromatic rings interconnected by a dihydrofuran moiety, with hydroxyl groups at positions 4, 3', and 5' contributing to its polarity and hydrogen-bonding capacity.

Key structural attributes include:

  • Stereochemistry: The (2R,3R) configuration distinguishes it from other viniferin isomers like δ-viniferin.
  • Solubility: Poor aqueous solubility (sparingly soluble in water) but soluble in methanol, dimethyl sulfoxide (DMSO), and other organic solvents.
  • Thermal Stability: Decomposes near 157°C, typical of phenolic compounds.

Comparative studies using nuclear magnetic resonance (NMR) and electronic circular dichroism (ECD) spectroscopy have confirmed its absolute configuration, critical for understanding its bioactivity.

Natural Occurrence and Biosynthetic Pathways

Epsilon-viniferin is predominantly found in grapevines (Vitis vinifera), particularly in canes, roots, and woody tissues. It serves as a phytoalexin, synthesized in response to stressors like UV irradiation, fungal infections, or mechanical damage. Other botanical sources include:

  • Gnetum gnemon (melinjo seeds)
  • Caragana sinica
  • Hopea odorata

Biosynthesis

The compound arises from the oxidative dimerization of trans-resveratrol, mediated by enzymes such as peroxidases or laccases. Key steps involve:

  • Radical Formation: Oxidation of resveratrol’s phenolic groups generates free radicals.
  • Coupling: Radicals combine to form a dihydrobenzofuran intermediate.
  • Stereochemical Fixation: Chiral centers establish through intramolecular cyclization.

In vitro synthesis methods, such as ruthenium chloride- or silver acetate-mediated coupling, yield racemic mixtures, though enantioselective routes remain challenging.

Historical Context and Discovery

Epsilon-viniferin was first isolated in 1977 by Langcake and Pryce from UV-irradiated grapevine leaves, marking it as one of the earliest characterized phytoalexins. Initial studies focused on its role in plant defense, with later research (2000s) elucidating its stereochemistry and bioactivity.

Milestones in Research:

  • 2003: Structural revision of gnetin L, a related dimer, highlighted the importance of stereochemical analysis.
  • 2019: Total synthesis achieved via bromination and BBr3-mediated demethylation, enabling large-scale production.
  • 2023: Demonstrated efficacy in reducing amyloid plaques in Alzheimer’s disease models, surpassing resveratrol’s neuroprotective effects.

The compound’s low bioavailability (≤1% in plasma) has driven innovations in extraction and formulation, including natural deep eutectic solvents (NADES) and nanoparticle delivery systems.

Purity

>90% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Exact Mass

454.1416

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0K8Z2K6Y7O

Wikipedia

Epsilon-Viniferin

Dates

Modify: 2023-08-15
1. Vitrac, X., Bornet, A., Vanderlinde, R., et al. Determination of stilbenes (δ-viniferin, trans-astringin, trans-piceid, cis- and trans-resveratrol, ε-viniferin) in Brazilian wines. J. Agric. Food Chem. 53(14), 5664-5669 (2005).
2. Vion, E., Page, G., Bourdeaud, E., et al. Trans ε-viniferin is an amyloid-β disaggregating and anti-inflammatory drug in a mouse primary cellular model of Alzheimer’s disease. Mol. Cell Neurosci. 88, 1-6 (2018).
3. Fu, J., Jin, J., Cichewicz, R.H., et al. trans-(−)-ε-Viniferin increases mitochondrial sirtuin 3 (SIRT3), activates AMP-activated protein kinase (AMPK), and protects cells in models of Huntington Disease. J. Biol. Chem. 287(29), 24460-24472 (2012).
4. Yu, B., Jiang, Y., Zhang, B., et al. Resveratrol dimer trans-ε-viniferin prevents rotaviral diarrhea in mice by inhibition of the intestinal calcium-activated chloride channel. Pharmacol. Res. 129, 453-461 (2018).
5. Ohara, K., Kusano, K., Kitao, S., et al. ε-Viniferin, a resveratrol dimer, prevents diet-induced obesity in mice. Biochem. Bioph. Res. Commun. 468(4), 877-882 (2015).
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